molecular formula C5H8F2O B2522193 3,3-Difluorocyclopentanol CAS No. 883731-65-5

3,3-Difluorocyclopentanol

Cat. No.: B2522193
CAS No.: 883731-65-5
M. Wt: 122.115
InChI Key: UXEMHKAZXAHULD-BYPYZUCNSA-N
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Description

3,3-Difluorocyclopentanol is an organic compound with the molecular formula C5H8F2O. It is a fluorinated alcohol, specifically a cyclopentanol derivative where two hydrogen atoms on the cyclopentane ring are replaced by fluorine atoms at the 3-position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorocyclopentanol can be synthesized through various methods. One common approach involves the fluorination of cyclopentanol. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which introduce fluorine atoms into the cyclopentane ring. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Another method involves the addition of fluorine atoms to cyclopentene followed by hydrolysis. This process can be catalyzed by transition metals such as palladium or nickel, which facilitate the addition of fluorine to the double bond in cyclopentene, forming this compound upon subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3,3-difluorocyclopentanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to 3,3-difluorocyclopentane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace fluorine atoms with azide groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.

Major Products

    Oxidation: 3,3-Difluorocyclopentanone.

    Reduction: 3,3-Difluorocyclopentane.

    Substitution: 3,3-Diazidocyclopentanol (when using sodium azide).

Scientific Research Applications

3,3-Difluorocyclopentanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in developing new synthetic methodologies.

    Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing drugs with improved pharmacokinetic properties due to the influence of fluorine on lipophilicity and metabolic resistance.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals, where fluorinated compounds are valued for their stability and performance.

Mechanism of Action

The mechanism of action of 3,3-difluorocyclopentanol depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density and steric properties of the molecule, affecting its reactivity. For example, in nucleophilic substitution reactions, the electron-withdrawing effect of fluorine can make the carbon center more electrophilic, facilitating the attack by nucleophiles.

In biological systems, fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes by forming strong hydrogen bonds or van der Waals interactions. This can lead to increased potency and selectivity of fluorinated drugs.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The non-fluorinated analog of 3,3-difluorocyclopentanol. It lacks the unique properties imparted by fluorine atoms.

    3-Fluorocyclopentanol: A mono-fluorinated analog with only one fluorine atom at the 3-position.

    3,3-Dichlorocyclopentanol: A similar compound where fluorine atoms are replaced by chlorine atoms.

Uniqueness

This compound is unique due to the presence of two fluorine atoms at the 3-position, which significantly alters its chemical and physical properties compared to its non-fluorinated and mono-fluorinated analogs. The fluorine atoms increase the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Properties

IUPAC Name

3,3-difluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEMHKAZXAHULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883731-65-5
Record name 3,3-difluorocyclopentan-1-ol
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